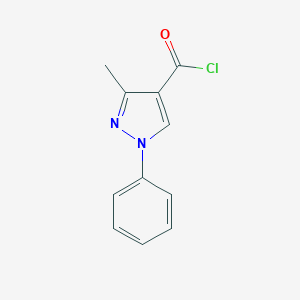

3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

Description

BenchChem offers high-quality 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-phenylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWBZSROWRYHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of pyrazole-4-carbonyl chloride derivatives in organic solvents

Executive Summary

Pyrazole-4-carbonyl chloride derivatives serve as critical "warheads" in the synthesis of kinase inhibitors, agrochemicals (e.g., SDHI fungicides), and high-performance materials.[1] However, their solubility profile is inextricably linked to their hydrolytic instability.[1] Unlike stable solids, these electrophiles cannot be assessed via standard "shake-flask" methods in ambient air without rapid degradation into their corresponding carboxylic acids.[1]

This guide provides a rigorous, field-proven framework for selecting solvents and determining solubility limits using inert-atmosphere protocols and derivatization-based quantification .[1]

Chemical Context & The "Hydrolysis Trap"

The pyrazole-4-carbonyl chloride moiety is characterized by a highly electrophilic carbonyl carbon, activated by the electron-deficient pyrazole ring.[1]

-

The Trap: Researchers often report "poor solubility" when, in reality, they are observing the precipitation of the hydrolyzed product (Pyrazole-4-carboxylic acid), which is significantly less soluble in organic solvents than the acid chloride.

-

The Rule: Solubility data is invalid unless the structural integrity of the acid chloride is confirmed during the measurement.

Mechanism of Instability

In the presence of trace moisture (ppm levels in "wet" solvents), the following irreversible cascade occurs:

The generated HCl can further protonate the pyrazole nitrogen (if N-unsubstituted), creating an insoluble hydrochloride salt, further confounding solubility data.

Solvent Compatibility Matrix

The following classification governs solvent selection for process development (recrystallization, coupling reactions) and storage.

| Solvent Class | Representative Solvents | Compatibility | Solubility Profile | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | High (>100 mg/mL) .[1] Dipole interactions stabilize the polar carbonyl.[1] | Primary reaction solvent; Stock solutions.[1] |

| Aromatic | Toluene, Chlorobenzene, Xylene | Good | Moderate to High .[1] Increases with temperature.[1] | Recrystallization (cooling yields crystals).[1] |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | Conditional | High .[1] Warning: Must be anhydrous and peroxide-free.[1] Lewis basicity of ether oxygen can stabilize the acyl cation.[1] | Coupling reactions (e.g., Schotten-Baumann).[1] |

| Aliphatic | Hexane, Heptane, Cyclohexane | Inert | Low/Insoluble .[1] | Anti-solvent for precipitation/purification.[1] |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMAc | Caution | High .[1] Warning: DMF can react with acid chlorides (Vilsmeier-type side reactions) at high temps.[1] | Use only if necessary for subsequent coupling.[1] |

| Protic | Methanol, Ethanol, Water | FORBIDDEN | N/A (Reacts) .[1][2] Rapid solvolysis to esters/acids.[1] | Quenching agents only.[1] |

Strategic Visualization: Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Purification, or Analysis).

Figure 1: Decision logic for solvent selection based on process intent. Note the strict exclusion of protic solvents for synthesis.

Experimental Protocol: The "Self-Validating" Solubility Determination

Directly measuring the solubility of acid chlorides by gravimetric analysis (weighing the filtrate) is prone to error because the solvent evaporation step often induces hydrolysis from atmospheric moisture.

The Solution: The "Quench & Quantify" Protocol.[1] This method converts the unstable acid chloride into a stable amide or ester in situ, which is then quantified by HPLC.[1]

Protocol Workflow

Reagents:

-

Analyte: Pyrazole-4-carbonyl chloride derivative.[1][3][4][5][6][7][8]

-

Solvent: Anhydrous DCM or Toluene (dried over molecular sieves, <50 ppm H2O).

-

Quench Reagent: 2.0 M Dimethylamine in THF (or excess Methanol).[1]

Step-by-Step Methodology:

-

Saturation (Inert Environment):

-

Filtration:

-

Using a syringe filter (PTFE, 0.45 µm) pre-dried and flushed with

, withdraw 1.0 mL of the saturated supernatant.

-

-

Immediate Derivatization (The Critical Step):

-

Immediately inject the 1.0 mL filtrate into a vial containing 5.0 mL of the Quench Reagent (e.g., Dimethylamine).

-

Reaction:

. -

Allow to react for 10 minutes. This converts 100% of the dissolved acid chloride into the stable amide.

-

-

Quantification (HPLC):

-

Analyze the quenched solution via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).

-

Use a calibration curve of the synthesized amide standard to determine the concentration.

-

Calculation: Back-calculate the concentration of the acid chloride based on the molar mass ratio.

-

Visualization: The "Quench & Quantify" Workflow

Figure 2: The "Quench & Quantify" workflow ensures that only dissolved, active acid chloride is measured, eliminating artifacts from hydrolysis.

Handling & Storage Best Practices

To maintain the solubility profile and chemical activity of these derivatives, strict adherence to the following protocols is required:

-

Storage: Store under Argon or Nitrogen at -20°C. Use Parafilm® or Teflon tape over caps to prevent moisture ingress.[1]

-

Handling:

-

Solid: Weigh quickly in air only if humidity is <30%; otherwise, use a glovebox.[1]

-

Liquid/Solution: Always use oven-dried glassware and syringes.

-

-

Quality Control: Before critical reactions, perform a "Visual Solubility Test." A clear solution in dry DCM indicates good quality.[1] Cloudiness suggests partial hydrolysis (insoluble acid formation).[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

BenchChem. (2023).[1] 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride Properties & Safety. [1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 15340110, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. [1]

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (General methods for Acid Chlorides).

-

Santa Cruz Biotechnology. (2023).[1] 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride Product Data. [1]

Sources

- 1. comptox.epa.gov [comptox.epa.gov]

- 2. theorango.com [theorango.com]

- 3. 5-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride | CAS 110763-09-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

- 6. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8 | Benchchem [benchchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. 1H-Pyrazole-4-carbonyl chloride, 3-(difluoromethyl)-1-methyl- | 141573-96-8 [chemicalbook.com]

An In-depth Technical Guide to the Pharmacophore Potential of 3-Methyl-1-Phenylpyrazole Derivatives

Executive Summary

The 3-methyl-1-phenylpyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its synthetic accessibility and tunable electronic and steric properties make it an ideal framework for drug design. This technical guide provides an in-depth exploration of the pharmacophoric potential of these derivatives, synthesizing data from seminal studies to provide a cohesive understanding of their structure-activity relationships (SAR). We will dissect the key structural features that govern their interactions with biological targets, detail their applications as anticancer, antimicrobial, and kinase-inhibiting agents, and provide robust, field-proven protocols for their synthesis and evaluation. Furthermore, this guide outlines a comprehensive workflow for computational pharmacophore modeling, enabling researchers to rationally design the next generation of potent and selective therapeutic agents based on this versatile scaffold.

The 3-Methyl-1-Phenylpyrazole Core: A Privileged Scaffold

Heterocyclic compounds are foundational to modern drug discovery, and among them, the pyrazole nucleus is of paramount importance.[1][2] This five-membered aromatic ring containing two adjacent nitrogen atoms is a key structural motif in several commercial drugs.[1] The 3-methyl-1-phenylpyrazole variant, in particular, offers a synthetically tractable and sterically defined backbone. The phenyl ring at the N1 position and the methyl group at the C3 position provide a basis for extensive functionalization, allowing for fine-tuning of a molecule's pharmacodynamic and pharmacokinetic properties. Understanding the intrinsic pharmacophoric features of this core is the first step in unlocking its therapeutic potential.

Core Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[3][4] The 3-methyl-1-phenylpyrazole scaffold presents several key features:

-

Aromatic/Hydrophobic Regions: The N1-phenyl ring provides a crucial aromatic surface for π-π stacking or hydrophobic interactions within a receptor's binding pocket.

-

Hydrogen Bond Acceptors: The N2 atom of the pyrazole ring acts as a hydrogen bond acceptor, a critical interaction point in many enzyme active sites.

-

Hydrophobic Pocket Filler: The C3-methyl group offers a small, defined hydrophobic feature that can occupy small clefts in a binding site.

-

Tunable Substitution Points: The C4 and C5 positions of the pyrazole ring, as well as the N1-phenyl ring, are common points for substitution, allowing for the introduction of additional pharmacophoric elements like hydrogen bond donors, acceptors, and charged groups.

dot graph "Pharmacophore_Features" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=none, color="#5F6368"];

// Define node positions

main [pos="0,0!", label=< ];

];

// Annotations N2_label [pos="-0.8,0.3!", label="H-Bond Acceptor", fontcolor="#EA4335"]; Phenyl_label [pos="2.3,-0.8!", label="Aromatic/Hydrophobic\nInteraction", fontcolor="#4285F4"]; Methyl_label [pos="-2.1,1.2!", label="Hydrophobic Pocket\nFiller", fontcolor="#34A853"]; C4_label [pos="-0.2,-1.5!", label="Substitution Point (R1)", fontcolor="#202124"]; C5_label [pos="1.1,1.2!", label="Substitution Point (R2)", fontcolor="#202124"];

// Invisible edges for positioning labels main -- N2_label [style=invis]; main -- Phenyl_label [style=invis]; main -- Methyl_label [style=invis]; main -- C4_label [style=invis]; main -- C5_label [style=invis]; } केंद Figure 1: Core structure and key pharmacophoric features of the 3-methyl-1-phenylpyrazole scaffold.

The Significance of Tautomerism: The Pyrazolone Form

When the C5 position is substituted with a hydroxyl group, the scaffold exists in tautomeric equilibrium, primarily as the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one form. This pyrazolone derivative is a crucial intermediate and a bioactive scaffold in its own right.[5][6] The presence of the carbonyl group and the active methylene group at C4 drastically alters the pharmacophore, introducing a strong hydrogen bond acceptor (C=O) and a reactive site for further derivatization via reactions like Knoevenagel condensation.[7]

Biological Activities and Structure-Activity Relationships (SAR)

The true potential of a scaffold is realized through the biological activities of its derivatives. The 3-methyl-1-phenylpyrazole core has been successfully exploited to generate compounds with significant anticancer, antimicrobial, and kinase inhibitory activities.

Anticancer Activity

Derivatives of this scaffold have demonstrated potent cytotoxicity against a range of human cancer cell lines.[1][8] A common synthetic strategy involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various aryl aldehydes to produce 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).[1]

-

SAR Insights:

-

The nature of the substituent on the arylmethylene bridge is critical. Electron-withdrawing groups or hydroxyl groups on this phenyl ring often enhance cytotoxic activity.[1]

-

Compound 3i from one study, featuring a 3-hydroxy-4-methoxyphenyl group, was found to be a potent radical scavenger and exhibited an IC50 of 9.9 ± 1.1 μM against the RKO colorectal carcinoma cell line, inducing p53-mediated apoptosis.[1]

-

Other pyrazole derivatives have shown potent activity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with some compounds showing greater potency than the standard drug doxorubicin.[8]

-

| Compound Derivative | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| 3i (bis-pyrazolone) | 4-((3-hydroxy-4-methoxyphenyl)methylene) | RKO (colorectal) | 9.9 ± 1.1 | [1] |

| Unnamed Pyrazole | 4-bromophenyl group at pyrazole ring | MCF-7 (breast) | 5.8 | [8] |

| Unnamed Pyrazole | 4-bromophenyl group at pyrazole ring | A549 (lung) | 8.0 | [8] |

| Compound 10 | EGFR inhibitor | A549 (lung) | 2.2 | [8] |

| Thiazolidinone Hybrid | 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one | Lung Cancer | 31.01% inhibition | [9] |

Table 1. Selected 3-methyl-1-phenylpyrazole derivatives with notable anticancer activity.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a well-established "hinge-binding" motif, making it ideal for designing kinase inhibitors.[10] Derivatives have shown potent activity against several important kinases.

-

SAR Insights:

-

Aurora Kinases: These are key regulators of mitosis and are attractive anticancer targets. Pyrazole derivatives have been developed as potent Aurora A/B inhibitors.[10] A nitro group on a pendant phenyl ring was found to be more optimal for activity than other substituents.[10]

-

Src Family Kinases (SFKs): Phenylpyrazolopyrimidine derivatives have shown modest to good inhibitory activity against c-Src, Btk, and Lck.[11] A 4-chlorophenyl carbonyl substitution resulted in a compound with an IC50 of 60.4 µM against c-Src.[11]

-

BCR-ABL Kinase: Inhibition of this kinase is a key strategy for treating chronic myeloid leukemia (CML). Pyrazole-based inhibitors have been reported as both ATP-competitive and non-ATP competitive (allosteric) inhibitors.[10]

-

| Compound Derivative | Target Kinase | IC50 | Reference |

| Compound 6 | Aurora A | 0.16 µM | [10] |

| Compound 8 | Aurora A / Aurora B | 35 nM / 75 nM | [10] |

| Compound 10 (PhPP derivative) | c-Src | 60.4 µM | [11] |

| Compound 10 (PhPP derivative) | Btk | 90.5 µM | [11] |

Table 2. Kinase inhibitory activity of selected pyrazole-based compounds.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 3-methyl-1-phenylpyrazole derivatives have demonstrated promising antibacterial and antifungal properties.[12][13][14]

-

SAR Insights:

-

The introduction of a thiol group at the C5 position yields compounds with significant antibacterial activity, particularly against Gram-positive bacteria like MRSA, S. aureus, and S. epidermidis.[12]

-

Substitution on the N1-phenyl ring influences activity. A p-fluoro substituent was shown to confer good antibacterial activity, while a p-nitro group was less effective.[12]

-

The incorporation of other heterocyclic moieties, such as thiazole or chromene, onto the pyrazole scaffold can enhance antimicrobial potency.[13]

-

The presence of electron-withdrawing groups (e.g., bromo, nitro) on the core structure generally leads to excellent activity against a broad range of bacterial strains.[15]

-

| Compound Derivative | Substitution Pattern | Target Microorganism | Activity/MIC | Reference |

| 3a | 3-methyl-1-phenylpyrazole-5-thiol | MRSA, S. aureus | Good activity | [12] |

| 8 | 3-methyl-1-(p-fluorophenyl)pyrazole-5-thiol | MRSA, S. aureus | Good activity | [12] |

| 21a | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria & Fungi | MIC: 62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal) | [14] |

Table 3. Antimicrobial activity of selected 3-methyl-1-phenylpyrazole derivatives.

Experimental Design & Protocols

The translation of a chemical scaffold into a therapeutic lead requires robust and reproducible experimental protocols. The following sections provide self-validating, step-by-step methodologies for the synthesis and biological evaluation of 3-methyl-1-phenylpyrazole derivatives.

Protocol: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This protocol is adapted from a procedure known for its high yields and simple purification.[1] It represents a three-component reaction based on the Knoevenagel condensation principle.

Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (10 mmol, 2 equivalents) and the desired substituted benzaldehyde (5 mmol, 1 equivalent) in 30 mL of ethanol.

-

Catalyst Addition: Add sodium acetate (1.5 mmol, 0.3 equivalents) to the stirred solution at room temperature. The causality for using a mild base like sodium acetate is to facilitate the deprotonation of the active methylene group of the pyrazolone, initiating the condensation, without promoting unwanted side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 2-4 hours, evidenced by the consumption of the starting aldehyde.

-

Product Isolation: Upon completion, the solid product often precipitates directly from the reaction mixture. Isolate the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then with distilled water to remove the catalyst and any unreacted starting materials. Dry the product under vacuum. The purity is typically high enough for biological screening, but recrystallization from ethanol can be performed if necessary.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry.

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Starting Materials:\n- 3-Methyl-1-phenyl-5-pyrazolone (2 eq.)\n- Aryl Aldehyde (1 eq.)"]; Solvent [label="Dissolve in Ethanol"]; Catalyst [label="Add Sodium Acetate (catalyst)"]; Reaction [label="Stir at Room Temperature\n(2-4 hours)"]; Monitor [label="Monitor by TLC"]; Precipitate [label="Precipitation of Product"]; Isolate [label="Isolate by Vacuum Filtration"]; Wash [label="Wash with Cold Ethanol\nand Water"]; Dry [label="Dry Under Vacuum"]; Product [label="Final Product:\n4,4'-(Arylmethylene)bis-pyrazolone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize:\nNMR, IR, MS"];

// Edges Start -> Solvent; Solvent -> Catalyst; Catalyst -> Reaction; Reaction -> Monitor [label="Periodically"]; Monitor -> Reaction; Reaction -> Precipitate; Precipitate -> Isolate; Isolate -> Wash; Wash -> Dry; Dry -> Product; Product -> Characterize; } केंद Figure 2: Experimental workflow for the synthesis of bis-pyrazolone derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., RKO, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its cytotoxic/cytostatic effect.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Computational Pharmacophore Modeling Workflow

To rationally design novel derivatives, a computational approach is invaluable. Ligand-based pharmacophore modeling is particularly useful when a diverse set of active molecules is known but the 3D structure of the target is unavailable.[16][17]

Methodology:

-

Dataset Preparation: Compile a set of 3-methyl-1-phenylpyrazole derivatives with known biological activity (e.g., IC50 values) against a specific target. Divide the set into a training set (~70-80%) to generate the model and a test set (~20-30%) to validate it.[16]

-

Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This step is critical because the bioactive conformation is unknown and must be sampled.[4]

-

Feature Mapping: Identify the potential pharmacophoric features (H-bond acceptors/donors, hydrophobic regions, aromatic rings, etc.) for each conformation of each molecule.

-

Hypothesis Generation: Align the conformations of the most active molecules and identify the common pharmacophoric features and their spatial arrangement. This process generates multiple pharmacophore hypotheses.

-

Scoring and Ranking: Score each hypothesis based on its ability to correctly map the features of the active molecules in the training set and its complexity. A good model should be statistically significant and predictive.

-

3D-QSAR Model Generation: Use the best-ranked pharmacophore hypothesis to align all molecules in the training set. A 3D-QSAR (Quantitative Structure-Activity Relationship) model, such as CoMFA or CoMSIA, can then be built to correlate the 3D steric and electrostatic fields of the aligned molecules with their biological activity.[18][19] This provides a quantitative model of the SAR.

-

Model Validation: Validate the generated model using the test set. A high correlation between the experimentally determined and predicted activities for the test set molecules indicates a robust and predictive model. The model can then be used for virtual screening of large compound libraries to identify new potential hits.[4]

dot digraph "Pharmacophore_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1. Dataset Preparation\n(Training & Test Sets)"]; B [label="2. Generate 3D Conformers\nfor all molecules"]; C [label="3. Identify Common\nPharmacophoric Features"]; D [label="4. Generate & Score\nPharmacophore Hypotheses"]; E [label="5. Select Best Hypothesis"]; F [label="6. Align Training Set to\nHypothesis & Build 3D-QSAR Model"]; G [label="7. Validate Model\nusing Test Set"]; H [label="8. Virtual Screening\nof New Compounds", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E [label="Statistical Significance"]; E -> F; F -> G; G -> H [label="If Validated"]; } केंद Figure 3: Workflow for ligand-based pharmacophore modeling and 3D-QSAR.

Conclusion and Future Perspectives

The 3-methyl-1-phenylpyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry. The inherent pharmacophoric features of the core, combined with its synthetic tractability, have enabled the development of potent anticancer, antimicrobial, and kinase-inhibiting agents. The structure-activity relationships elucidated to date show clear patterns: substitutions on the N1-phenyl ring and modifications at the C4 and C5 positions are critical for modulating biological activity and selectivity.

The future of drug discovery with this scaffold lies in the integration of computational and synthetic approaches. The pharmacophore modeling and 3D-QSAR workflows outlined in this guide provide a clear path for the rational design of next-generation inhibitors. By focusing on target-specific decorations of the pyrazole core—for instance, by designing molecules that can form additional hydrogen bonds or occupy specific hydrophobic subpockets in a kinase active site—researchers can develop derivatives with enhanced potency and improved safety profiles. The continued exploration of this privileged structure is certain to yield novel and effective therapeutic agents for a host of human diseases.

References

- Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. (2002). Bioorganic & Medicinal Chemistry Letters.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal.

- Pyrazoles as anticancer agents: Recent advances. (2023).

- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021).

- Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. (2018). PMC - NIH.

- Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021).

- Anticancer effect of three pyrazole deriv

- Synthesis and antimicrobial activity of Novel Pyrazole Deriv

- Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. (2021). Journal of Applied Pharmaceutical Science.

- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021).

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. (2020). PubMed.

- Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). PMC.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Mini review on anticancer activities of Pyrazole Deriv

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Indian Academy of Sciences.

- Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. (2013). PMC.

- Pharmacophore modeling: advances and pitfalls. (2024). Frontiers in Chemistry.

- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014). Journal of Receptor, Ligand and Channel Research.

- Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign

- 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein. (2017). PMC.

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. srrjournals.com [srrjournals.com]

- 9. ijnrd.org [ijnrd.org]

- 10. mdpi.com [mdpi.com]

- 11. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orientjchem.org [orientjchem.org]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajpp.in [ajpp.in]

- 16. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the History and Discovery of Phenylpyrazole-Based Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpyrazole core is a privileged scaffold in modern medicinal and agrochemical chemistry, forming the basis of a wide array of functional molecules, from blockbuster insecticides to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the history, discovery, and development of phenylpyrazole-based building blocks. It traces the journey from their initial synthesis to their rise as critical components in crop protection and their subsequent evolution into a versatile platform for drug discovery. The guide delves into the key synthetic methodologies, the pivotal structure-activity relationship (SAR) studies that unlocked their potential, and the mechanisms of action that define their biological effects. Detailed experimental protocols, comparative data, and workflow visualizations are provided to equip researchers with both the historical context and practical knowledge required to innovate in this dynamic field of chemistry.

Introduction: The Phenylpyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When substituted with a phenyl group, it forms the phenylpyrazole scaffold, a structure that has demonstrated remarkable versatility and biological significance. This guide will explore the trajectory of this chemical entity, from its academic origins to its current status as a critical building block in two major, yet distinct, scientific arenas: agriculture and medicine. We will examine the key discoveries that propelled phenylpyrazoles to prominence and the scientific reasoning behind the experimental choices that led to their widespread application.

Early History and Foundational Synthesis: The Knorr Pyrazole Synthesis

The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][3][4] His work on the condensation of β-ketoesters with hydrazine derivatives, now known as the Knorr pyrazole synthesis, was a seminal discovery that laid the groundwork for pyrazole chemistry.[1][5][6][7] This reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and versatile method for constructing the pyrazole ring.[3][6][8][9][10] The elegance of this synthesis lies in its simplicity and the ready availability of the starting materials.

The mechanism of the Knorr synthesis typically proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][6] The choice of a substituted hydrazine, such as phenylhydrazine, directly leads to the formation of an N-phenylpyrazole.

Caption: The Knorr pyrazole synthesis workflow.

The Agrochemical Revolution: The Discovery of Fipronil

For much of the 20th century, phenylpyrazoles remained largely in the realm of academic interest. This changed dramatically with the discovery of fipronil in 1987 by scientists at Rhône-Poulenc.[11] Fipronil, a broad-spectrum insecticide, was the first of the phenylpyrazole class of insecticides to be commercialized and has had a profound impact on agriculture and animal health.[11][12][13][14]

The discovery of fipronil was a landmark achievement that showcased the potential of the phenylpyrazole scaffold. Its unique mode of action, which involves the disruption of the insect central nervous system, provided a new tool for pest management, particularly against insects that had developed resistance to other classes of insecticides.[11][12]

Mechanism of Action: A Novel Target

Fipronil's insecticidal activity stems from its ability to block the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[11][12][15][16][17] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking the GABA receptors, fipronil prevents the influx of chloride ions, leading to hyperexcitation of the insect's nerves and muscles, and ultimately, death.[16]

Crucially, fipronil exhibits a higher binding affinity for insect GABA receptors than for their mammalian counterparts, which contributes to its selective toxicity.[15][16] This selectivity is a key attribute for a successful insecticide, minimizing harm to non-target organisms.

Caption: Mechanism of action of Fipronil.

Transition to Therapeutics: The Rise of Celecoxib

The success of fipronil in the agrochemical sector spurred interest in the potential of phenylpyrazoles in human medicine. The structural features that made fipronil an effective insecticide, such as its rigid core and tunable substituents, were also attractive for drug design. This led to the exploration of phenylpyrazole derivatives for a wide range of therapeutic targets.

A pivotal moment in the history of medicinal phenylpyrazoles was the discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, by a team at the Searle division of Monsanto.[18] Marketed as Celebrex, it became a blockbuster drug for the treatment of pain and inflammation associated with arthritis.[18][19][20]

Mechanism of Action: Selective COX-2 Inhibition

Celecoxib's therapeutic effect is derived from its selective inhibition of the COX-2 enzyme.[19][20][21][22] The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[19][20] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining, and COX-2, which is induced during inflammation.[18]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Celecoxib's selectivity for COX-2 allows it to reduce inflammation and pain with a lower risk of these side effects.[18][19][21] The polar sulfonamide side chain of celecoxib is a key structural feature that contributes to its selectivity for the COX-2 enzyme.[18][21]

Modern Synthetic Methodologies

The foundational Knorr synthesis has been complemented by a variety of modern synthetic methods for constructing the phenylpyrazole core. These newer techniques often offer advantages in terms of efficiency, regioselectivity, and the ability to introduce a wider range of functional groups.

-

Paal-Knorr Synthesis: A related classical method that utilizes 1,4-dicarbonyl compounds and hydrazines to form the corresponding heterocycles.[8][23][24][25]

-

Synthesis from α,β-Unsaturated Carbonyls: This approach involves the reaction of α,β-unsaturated ketones or aldehydes with hydrazines, which proceeds through a Michael addition followed by cyclization and dehydration.[9][10]

-

1,3-Dipolar Cycloadditions: A powerful and highly regioselective method that involves the [3+2] cycloaddition of a nitrile imine (generated in situ) with an alkyne.[9]

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the pyrazole ring, offering high efficiency and molecular diversity.[26]

Experimental Protocol: A Representative Synthesis of a Phenylpyrazole Derivative

The following is a representative protocol for the synthesis of a simple phenylpyrazole derivative based on the Knorr synthesis. This protocol is intended for educational and illustrative purposes. All work should be conducted in a properly equipped laboratory with appropriate safety precautions.

Synthesis of 1-Phenyl-3,5-dimethylpyrazole

Materials:

-

Phenylhydrazine

-

2,4-Pentanedione (acetylacetone)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine phenylhydrazine (5.4 g, 50 mmol) and 2,4-pentanedione (5.0 g, 50 mmol) in 25 mL of ethanol.

-

Acid Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add 50 mL of cold water to the flask with stirring. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

-

Purification: The crude product can be purified by recrystallization from ethanol/water.

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties and Structure-Activity Relationships (SAR)

The success of phenylpyrazoles in both agrochemical and medicinal applications is due to a combination of favorable physicochemical properties and the ability to readily modify their structure to optimize biological activity.

Key Physicochemical Properties:

-

Aromaticity and Stability: The pyrazole ring is aromatic, which imparts significant chemical stability to the scaffold.

-

Hydrogen Bonding Capability: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, and in the case of N-unsubstituted pyrazoles, the N-H group can act as a hydrogen bond donor.

-

Dipole Moment: The pyrazole ring possesses a significant dipole moment, which can influence its interactions with biological targets.

Structure-Activity Relationships (SAR): The extensive research on phenylpyrazoles has led to a deep understanding of their SAR.[27][28][29][30] Key insights include:

| Position of Substitution | Impact on Activity | Example |

| N1-Phenyl Ring | The substituents on the N1-phenyl ring are crucial for target selectivity and potency. Electron-withdrawing groups are often found in potent insecticides like fipronil. | In fipronil, the 2,6-dichloro-4-(trifluoromethyl)phenyl group is critical for its high insecticidal activity. |

| C3 Position | Substituents at the C3 position can influence the overall shape and electronic properties of the molecule, affecting its binding to the target. | In celecoxib, the trifluoromethyl group at C3 is important for its COX-2 selectivity.[19] |

| C4 Position | The C4 position is often a site for introducing groups that can modulate the molecule's physicochemical properties, such as the trifluoromethylsulfinyl group in fipronil.[31] | The sulfinyl group in fipronil is a key pharmacophore.[32] |

| C5 Position | The C5 position can be substituted to fine-tune the molecule's activity and properties. | In celecoxib, the p-tolyl group at C5 contributes to its binding to the COX-2 active site. |

The introduction of fluorine-containing substituents has been a particularly fruitful strategy in the development of novel phenylpyrazole-based insecticides and pharmaceuticals.[33][34][35]

Future Directions and Emerging Applications

The phenylpyrazole scaffold continues to be a fertile ground for new discoveries. Current research is focused on:

-

New Therapeutic Targets: Phenylpyrazole derivatives are being investigated for a wide range of new therapeutic applications, including as anticancer agents,[36] antivirals,[29] and treatments for neurodegenerative diseases.

-

Overcoming Resistance: In the agrochemical sector, there is an ongoing effort to develop new phenylpyrazole-based insecticides that can overcome insect resistance.[37]

-

Green Chemistry Approaches: The development of more environmentally friendly and sustainable methods for the synthesis of phenylpyrazoles is an active area of research.[24]

-

Novel Agrochemicals: Beyond insecticides, phenylpyrazoles are being explored for other agrochemical applications, such as herbicides and fungicides.[10][38]

Conclusion

The history of phenylpyrazole-based building blocks is a testament to the power of chemical synthesis and the importance of interdisciplinary research. From a fundamental reaction discovered in the 19th century to its application in two major global industries, the phenylpyrazole scaffold has proven to be a remarkably versatile and valuable chemical entity. The deep understanding of its synthesis, properties, and structure-activity relationships that has been gained over the past century continues to drive innovation, promising new solutions to challenges in both human health and agriculture. As researchers continue to explore the vast chemical space accessible from this privileged scaffold, the story of the phenylpyrazole is far from over.

References

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

-

Li, W., et al. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Journal of Agricultural and Food Chemistry, 62(16), 3577-3583. [Link]

-

Cole, L. M., et al. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(1), 47-54. [Link]

-

Wang, Y., et al. (2020). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Journal of Biomolecular Structure and Dynamics, 38(9), 2582-2591. [Link]

-

Hainz, D., et al. (2005). Synthesis of fipronil sulfide, an active metabolite, from the parent insecticide fipronil. Journal of Agricultural and Food Chemistry, 53(22), 8567-8570. [Link]

-

Tingle, C. C. D., et al. (2003). Fipronil: environmental fate, ecotoxicology, and human health concerns. Reviews of Environmental Contamination and Toxicology, 176, 1-66. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

-

Wang, Z., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. [Link]

-

Celebrex (Celecoxib) Pharmacology. (2023). News-Medical.Net. [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

-

Gant, D. B., et al. (1998). Fipronil: action at the GABA receptor. In Pesticides and the future: minimizing chronic exposure of humans and the environment (pp. 147-156). [Link]

-

Fipronil. (n.d.). Wikipedia. [Link]

-

Jeschke, P. (2010). Discovery of sulfoxide-containing phenylpyrazole insecticides Fipronil and Ethiprole. Pest Management Science, 66(10), 1034-1046. [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

- Gharda Chemicals Limited. (2013). Process for synthesis of fipronil. U.S.

- Gharda Chemicals Limited. (2011). Process for synthesis of fipronil.

-

Celecoxib. (n.d.). Wikipedia. [Link]

-

Synthesis of fipronil using a coupling reaction. (n.d.). ResearchGate. [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]

-

Wang, B. L., et al. (2020). Synthesis, Insecticidal Activities, and Structure–Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Journal of Agricultural and Food Chemistry, 68(39), 10655-10664. [Link]

- UPL Limited. (2020). A process for synthesis of fipronil.

-

Liu, Z., et al. (2024). Discovery of Trisubstituted N-Phenylpyrazole Containing Diamides with Improved Insecticidal Activity. Journal of Agricultural and Food Chemistry, 72(14), 6293-6304. [Link]

-

Ikeda, T., et al. (2004). Fipronil modulation of GABAA receptor single-channel currents. Neurotoxicology, 25(4), 587-595. [Link]

-

Cole, L. M., et al. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology, 46(2), 47-54. [Link]

-

Kondo, S., et al. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Journal of Medicinal Chemistry, 44(8), 1205-1212. [Link]

-

Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. (2020). ResearchGate. [Link]

-

Fipronil modulation of GABA(A) receptor single-channel currents. (2004). ResearchGate. [Link]

-

Wang, Q., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 9(25), 28656–28667. [Link]

-

Ríos-Gutiérrez, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1054. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Bakr, R. B., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 1779-1804. [Link]

-

Li, Y., et al. (2024). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Omega, 9(1), 1068–1075. [Link]

-

Guo, Y., et al. (2017). Design, synthesis, antibacterial and insecticidal activities of novel N-phenylpyrazole fraxinellone hybrid compounds. RSC Advances, 7(23), 14032-14041. [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). SynArchive. [Link]

-

Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2015). ResearchGate. [Link]

-

Sharma, V., & Kumar, P. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-14. [Link]

-

Zhang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. [Link]

-

Synthetic Routes to Pyrazoles. (n.d.). ResearchGate. [Link]

-

El-Mekkawy, A. I., & Eltamany, E. H. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4701. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 4(8), 584-603. [Link]

-

Ríos-Gutiérrez, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, antibacterial and insecticidal activities of novel N -phenylpyrazole fraxinellone hybrid compounds - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28064A [pubs.rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. name-reaction.com [name-reaction.com]

- 7. researchgate.net [researchgate.net]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cotton.org [cotton.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Fipronil - Wikipedia [en.wikipedia.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 20. news-medical.net [news-medical.net]

- 21. Celecoxib - Wikipedia [en.wikipedia.org]

- 22. ClinPGx [clinpgx.org]

- 23. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. synarchive.com [synarchive.com]

- 26. mdpi.com [mdpi.com]

- 27. Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

- 35. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. pubs.acs.org [pubs.acs.org]

- 38. mdpi.com [mdpi.com]

Methodological & Application

Application & Protocol Guide: Friedel-Crafts Acylation using 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

Introduction: The Strategic Union of a Privileged Scaffold and a Cornerstone Reaction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and bioactive compounds.[1][2] Derivatives of this five-membered heterocycle exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The functionalization of aromatic and heteroaromatic systems is a critical endeavor in drug discovery, and the Friedel-Crafts acylation remains one of the most robust and reliable methods for forming carbon-carbon bonds and introducing a ketone moiety.[4][5] This reaction, developed in 1877, provides access to aryl ketones, which are not only valuable final products but also versatile intermediates for further synthetic transformations.[6][7]

This guide provides a comprehensive overview and a detailed experimental protocol for the Friedel-Crafts acylation of an aromatic substrate using 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride . This specific acylating agent allows for the direct installation of a biologically relevant pyrazole-ketone pharmacophore onto various aromatic systems, creating molecular architectures of significant interest to researchers in medicinal chemistry and materials science. We will explore the underlying mechanism, provide a field-tested protocol, and offer insights into process optimization and troubleshooting.

Reaction Mechanism: Driving the Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key to the reaction is the in-situ generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich π-system of an aromatic ring.[4]

Step 1: Generation of the Acylium Ion The reaction is initiated by the coordination of a Lewis acid, typically aluminum trichloride (AlCl₃), to the chlorine atom of the 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[8] This ion is the potent electrophile that drives the reaction.

Step 2: Electrophilic Attack and Formation of the σ-Complex The nucleophilic aromatic ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or σ-complex.[4]

Step 3: Deprotonation and Catalyst Complexation A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the sp³-hybridized carbon of the σ-complex, restoring the ring's aromaticity.[7] A critical and distinctive feature of Friedel-Crafts acylation is that the ketone product, being a Lewis base, immediately forms a stable complex with the Lewis acid catalyst.[9] This complexation deactivates the product, preventing further acylation—a significant advantage over Friedel-Crafts alkylation which is often plagued by poly-substitution.[6] Consequently, a stoichiometric amount (or a slight excess) of the Lewis acid is required for the reaction to proceed to completion.[5]

Step 4: Work-up The final product is liberated from the aluminum complex by quenching the reaction mixture with an aqueous acid work-up.

Detailed Experimental Protocol

This protocol describes the acylation of anisole, a moderately activated aromatic substrate, as a representative example. The principles can be adapted for other electron-rich aromatic or heteroaromatic compounds.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | ≥97% | Commercial | Store under inert gas, moisture sensitive. |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.9% | Commercial | Highly hygroscopic. Handle in a glovebox or weigh quickly. |

| Anisole | Anhydrous, ≥99% | Commercial | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous | Commercial | Use from a solvent purification system or a freshly opened bottle. |

| Hydrochloric Acid (HCl) | Concentrated | ACS Grade | For work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Prepared | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying organic layers. |

| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |

3.2. Equipment

-

Round-bottom flasks (three-neck preferred)

-

Magnetic stirrer and stir bars

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Addition funnel

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Reaction Procedure

The following workflow provides a visual summary of the experimental process.

-

System Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet and a drying tube, and a stopper. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Loading: In a glovebox or under a strong flow of nitrogen, add anhydrous aluminum chloride (1.2 g, 9.0 mmol, 1.2 equiv) to the reaction flask. Add 50 mL of anhydrous dichloromethane (DCM).

-

Initial Cooling: Cool the resulting suspension to 0°C using an ice/water bath. Efficient stirring is crucial.[10]

-

Acyl Chloride Addition: Dissolve 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.67 g, 7.5 mmol, 1.0 equiv) in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The mixture may turn yellow or orange.

-

Substrate Addition: After the acyl chloride addition is complete, dissolve anisole (0.81 g, 0.87 mL, 7.5 mmol, 1.0 equiv) in 15 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes), checking for the consumption of anisole.

-

Quenching (CAUTION): Cool the reaction flask back to 0°C. Very slowly and carefully pour the reaction mixture into a separate beaker containing ~50 g of crushed ice and 20 mL of concentrated HCl.[10] This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood. Stir the quenched mixture until the ice has melted and the deep color dissipates.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

-

Washing and Drying: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure (4-methoxyphenyl)(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone.

3.4. Expected Results & Characterization

-

Yield: 75-90%

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the methoxy group (~3.9 ppm), pyrazole methyl group (~2.6 ppm), a singlet for the pyrazole C5-H (~8.3 ppm), and distinct aromatic proton signals for the phenyl and 4-methoxyphenyl rings.

-

¹³C NMR (101 MHz, CDCl₃): Expect a ketone carbonyl signal (~188-192 ppm), along with signals for the pyrazole and aromatic carbons.

-

IR (ATR, cm⁻¹): A strong absorption band for the ketone C=O stretch (~1640-1660 cm⁻¹), along with C=C and C-N stretching frequencies.

-

HRMS (ESI): Calculated m/z for C₁₈H₁₆N₂O₂ [M+H]⁺ should match the observed value.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst due to moisture.[9]2. Insufficient amount of Lewis acid.[9]3. Substrate is deactivated (e.g., nitrobenzene). | 1. Ensure all glassware is rigorously dried and use anhydrous solvents/reagents.2. Use at least 1.1-1.3 equivalents of AlCl₃. The product complexes with the catalyst.[7]3. This reaction works best on electron-rich or neutral arenes. |

| Formation of Multiple Products | 1. Reaction temperature is too high, causing side reactions.2. Substrate is highly activated (e.g., phenol, aniline), leading to complexation or side reactions.[9] | 1. Maintain cooling during the addition phase and control the exotherm.2. Protect the activating group (e.g., as an ester or amide) before acylation, or use a milder Lewis acid like ZnCl₂. |

| Thick, Unmanageable Slurry | Formation of the product-AlCl₃ complex can cause precipitation.[9] | 1. Ensure efficient mechanical or magnetic stirring.2. Use a sufficient volume of solvent (e.g., DCM or 1,2-dichloroethane) to maintain mobility. |

| Difficult Work-up | Incomplete decomposition of the aluminum complexes. | 1. Stir the quenched mixture vigorously for an extended period (30-60 min) to ensure full hydrolysis.2. Add more HCl if necessary to break up any persistent solids. |

Safety Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle with extreme care in a moisture-free environment (glovebox or under inert gas). Wear appropriate PPE, including gloves, lab coat, and safety glasses.

-

Acyl Chlorides: Corrosive and lachrymatory. Always handle in a well-ventilated fume hood.

-

Dichloromethane (DCM): A volatile chlorinated solvent. Minimize inhalation and skin contact.

-

Quenching Procedure: The addition of the reaction mixture to ice/acid is highly exothermic and releases corrosive HCl gas. Perform this step slowly, with cooling, and in a fume hood.

References

-

ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

-

Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

-

Taylor & Francis Online. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

-

Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available at: [Link]

-

Synform. (n.d.). Friedel–Crafts Acylation. Available at: [Link]

-

Chemistry LibreTexts. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Available at: [Link]

-

National Center for Biotechnology Information (PMC). (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. Available at: [Link]

-

University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. 傅-克酰基化反应 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

Esterification reaction conditions for 1-phenyl-3-methylpyrazole-4-carbonyl chloride

The following Application Note and Protocol is designed for researchers and medicinal chemists working with 1-phenyl-3-methylpyrazole-4-carbonyl chloride . This scaffold is a "privileged structure" in drug discovery, serving as a core for various COX-2 inhibitors, anticancer agents, and agrochemicals.

Abstract & Chemical Context

The esterification of 1-phenyl-3-methylpyrazole-4-carbonyl chloride (CAS: 957294-52-9) is a critical transformation in the synthesis of pharmacologically active pyrazole derivatives.[1] Unlike simple aliphatic acid chlorides, this heterocyclic substrate possesses unique electronic properties due to the electron-rich pyrazole ring, which can act as an internal nucleophile or influence the electrophilicity of the carbonyl carbon.

This guide provides optimized protocols for coupling this acid chloride with various alcohols (primary, secondary, and phenols) to generate high-purity esters. The focus is on suppressing common side reactions such as hydrolysis (to the carboxylic acid) and N-acylation artifacts.

Structural Considerations

-

Electrophilicity: The C4-carbonyl is conjugated with the pyrazole ring.[1] The N1-phenyl group withdraws electron density inductively, moderately activating the carbonyl towards nucleophilic attack.

-

Stability: The compound is moisture-sensitive.[1] Hydrolysis yields 1-phenyl-3-methylpyrazole-4-carboxylic acid, a stable but unreactive solid that precipitates from organic solvents.[1]

-

Regiochemistry: The 1-phenyl-3-methyl substitution pattern is fixed; however, the stability of the pyrazole ring allows for elevated temperatures if required for sterically hindered alcohols.[1]

Reaction Mechanism & Pathway

The reaction proceeds via a classical Nucleophilic Acyl Substitution mechanism.[1] The presence of a tertiary amine base (e.g., Triethylamine or DIPEA) is strictly required to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing acid-catalyzed degradation of sensitive alcohol substrates.

Figure 1: Mechanistic pathway for the base-mediated esterification.[1]

Experimental Protocols

Method A: Standard Conditions (Primary/Secondary Alcohols)

Best for: Unhindered alcohols, library synthesis, and scale-up.

Reagents:

-

Substrate: 1-phenyl-3-methylpyrazole-4-carbonyl chloride (1.0 equiv)[1]

-

Nucleophile: Alcohol (1.1 – 1.2 equiv)[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, for speed.[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Dissolve the Alcohol (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M). Add DMAP (0.1 equiv) if the alcohol is secondary.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Dissolve 1-phenyl-3-methylpyrazole-4-carbonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 10–15 minutes.

-

Note: The reaction is exothermic. Control addition rate to maintain temp < 5 °C.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check by TLC (System: Hexane/EtOAc 3:1). The acid chloride spot (high Rf, often streaks) should disappear; the ester will appear as a distinct UV-active spot.

-

-

Work-up:

Method B: Hindered or Acid-Sensitive Alcohols (The Alkoxide Method)

Best for: Tertiary alcohols, phenols, or sterically crowded systems.

Reagents:

-

Base: Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

-

Solvent: Tetrahydrofuran (THF) (Anhydrous)[1]

Protocol:

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C under inert atmosphere.

-

Alkoxide Formation: Add the Alcohol (1.0 equiv) dropwise.[1] Stir at 0 °C to RT for 30 mins until H2 evolution ceases.

-

Coupling: Cool back to 0 °C. Add 1-phenyl-3-methylpyrazole-4-carbonyl chloride (1.1 equiv) as a solution in THF.

-

Reflux (Optional): If the substrate is extremely hindered, heat to reflux (66 °C) for 2–6 hours.

-

Quench: Carefully quench with sat. NH4Cl solution at 0 °C. Extract with Ethyl Acetate.

Optimization & Troubleshooting Guide

The following table summarizes common issues and their chemical causality.

| Issue | Probable Cause | Corrective Action |

| Precipitate forms immediately | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use fresh anhydrous solvents.[1] Check reagent quality. |

| Low Yield (Unhindered) | HCl trapping incomplete | Increase Base (TEA) to 2.0 equiv. Ensure efficient stirring. |

| Low Yield (Hindered) | Steric bulk prevents attack | Switch to Method B (NaH/THF) or use Pyridine as both solvent and base at reflux.[1] |

| Product is an Acid | Hydrolysis during workup | Do not use strong aqueous bases during workup if the ester is labile.[1] Use neutral pH buffers.[1] |

| Starting Material Remains | Deactivated Electrophile | Add 10-20 mol% DMAP as a nucleophilic catalyst to form the reactive N-acylpyridinium intermediate. |

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for the synthesis of pyrazole esters.

Safety & Handling (SDS Summary)

-

Corrosivity: 1-phenyl-3-methylpyrazole-4-carbonyl chloride reacts violently with water to produce HCl gas.[1] Handle in a fume hood.

-

Skin/Eye Contact: Causes severe skin burns and eye damage.[1] Wear nitrile gloves and safety goggles.[1]

-

Storage: Store at < 4 °C under inert gas. If the solid turns from white/pale yellow to a sticky orange gum, it has likely hydrolyzed and should be recrystallized (from Thionyl Chloride) or discarded.

References

-

Synthesis of Pyrazole-4-carbonyl chlorides

-

General Esterification Protocols for Pyrazoles

-

Acylation Mechanisms & Catalysis

-

Chemical Properties & Safety

Sources

- 1. 1-Phenyl-3-methyl-4-formyl-5-pyrazolone | C11H10N2O2 | CID 205106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Synthesis of Bioactive Pyrazole-4-Carboxamides from Acid Chlorides: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole-4-Carboxamides

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[2][3][4] Among these, pyrazole-4-carboxamides have emerged as a particularly promising class of compounds, with applications ranging from potent fungicides in agriculture to novel therapeutic agents in human health.[5][6][7][8]

The carboxamide linkage at the 4-position of the pyrazole ring has been shown to be crucial for the biological activity of these molecules, often facilitating key interactions with biological targets.[4][8] For instance, many pyrazole-4-carboxamide-based fungicides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiration of pathogenic fungi.[8][9] This guide provides a detailed overview and a robust protocol for the synthesis of bioactive pyrazole-4-carboxamides, focusing on the highly efficient and versatile route starting from pyrazole-4-carbonyl chlorides.

Synthetic Strategy: The Power of Acid Chlorides

The synthesis of amides from acid chlorides and amines is a fundamental and widely utilized transformation in organic chemistry.[10][11][12] The high reactivity of the acid chloride electrophile allows for a rapid and often high-yielding reaction with a primary or secondary amine nucleophile.[10][11] This method is particularly advantageous for the synthesis of pyrazole-4-carboxamides due to its broad functional group tolerance and generally mild reaction conditions.

The overall synthetic strategy involves two key stages:

-

Preparation of the Pyrazole-4-carbonyl Chloride: This reactive intermediate is typically synthesized from the corresponding pyrazole-4-carboxylic acid.

-

Amide Bond Formation: The pyrazole-4-carbonyl chloride is then reacted with a suitable amine to furnish the desired pyrazole-4-carboxamide.

This approach offers a modular and efficient way to generate diverse libraries of pyrazole-4-carboxamides for structure-activity relationship (SAR) studies and lead optimization in drug discovery and agrochemical development.

Visualizing the Workflow

Figure 1: General workflow for the two-stage synthesis of pyrazole-4-carboxamides.

Detailed Protocols and Methodologies

PART 1: Synthesis of Pyrazole-4-carbonyl Chloride

The conversion of a carboxylic acid to an acid chloride is a standard transformation, often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[11][13] Thionyl chloride is a common and effective choice for this purpose.

Protocol 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This protocol is adapted from established procedures for the synthesis of similar pyrazole-4-carbonyl chlorides.[9][13]

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-53-4 | 176.11 | 17.61 g | 100 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 30 mL | - |

| Toluene (anhydrous) | 108-88-3 | 92.14 | 100 mL | - |

Procedure:

-